molecular formula C9H10Cl3NO2 B13778368 Acetamide, 2,2-dichloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- CAS No. 75228-85-2

Acetamide, 2,2-dichloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl-

Cat. No.: B13778368
CAS No.: 75228-85-2
M. Wt: 270.5 g/mol
InChI Key: FDYZUFQDYVFFFC-UHFFFAOYSA-N
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Description

The compound Acetamide, 2,2-dichloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- (hereafter referred to as Compound A) is a chloroacetamide derivative characterized by:

  • A central acetamide backbone with two chlorine atoms at the α-carbon (2,2-dichloro).
  • A nitrogen atom substituted with an ethyl group and a (5-chloro-2-furanyl)methyl moiety.
  • A furan ring with a chlorine atom at position 3.

Properties

CAS No.

75228-85-2

Molecular Formula

C9H10Cl3NO2

Molecular Weight

270.5 g/mol

IUPAC Name

2,2-dichloro-N-[(5-chlorofuran-2-yl)methyl]-N-ethylacetamide

InChI

InChI=1S/C9H10Cl3NO2/c1-2-13(9(14)8(11)12)5-6-3-4-7(10)15-6/h3-4,8H,2,5H2,1H3

InChI Key

FDYZUFQDYVFFFC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=C(O1)Cl)C(=O)C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2,2-dichloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- typically involves the reaction of 2,2-dichloroacetamide with 5-chloro-2-furanyl methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency, yield, and cost-effectiveness, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2,2-dichloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions could lead to the removal of chlorine atoms or the reduction of the furan ring.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions could produce a variety of substituted acetamides.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which Acetamide, 2,2-dichloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system under study.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their differences are summarized below:

Compound Name / ID Substituents on Nitrogen Aromatic Ring System Key Features Evidence Source
Compound A Ethyl, (5-chloro-2-furanyl)methyl 5-chloro-2-furan Enhanced lipophilicity due to ethyl group; furan ring with Cl at C5 -
2,2-Dichloro-N-((5-chloro-2-furanyl)methyl)-N-methylacetamide Methyl, (5-chloro-2-furanyl)methyl 5-chloro-2-furan Smaller N-alkyl group; similar furan substituent
2,2-Dichloro-N-((5-(methoxymethyl)-2-furanyl)methyl)-N-methylacetamide Methyl, (5-methoxymethyl-2-furanyl)methyl 5-methoxymethyl-2-furan Methoxy substituent increases polarity
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Methylsulfonyl, 4-chloro-2-nitrophenyl Nitrophenyl Electron-withdrawing nitro group; sulfonyl moiety
2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide H, 3,5-dimethylphenyl Phenyl No N-alkylation; H-bond donor (N-H)
Chloramphenicol β-hydroxy-α-(hydroxymethyl)-p-nitrophenylethyl Nitrophenyl Antibiotic activity; complex stereochemistry

Key Observations :

  • N-Alkylation : Compound A’s ethyl group may improve metabolic stability compared to methyl analogs (e.g., ) but reduce solubility.
  • Hydrogen Bonding: Unlike N-H-containing analogs (e.g., ), Compound A’s fully substituted nitrogen cannot form intermolecular N-H···O bonds, likely altering crystallization behavior.

Physicochemical Properties

Data from analogs (Table 1) and predictive models suggest trends:

Property Compound A (Predicted) 2,2-Dichloro-N-((5-(methoxymethyl)-2-furanyl)methyl)-N-methylacetamide 2,2-Dichloro-N-(2-hydroxyethyl)-N-[[4-(methylthio)phenyl]methyl]acetamide
Molecular Formula C₁₁H₁₃Cl₂NO₂ C₁₁H₁₄Cl₂NO₃ C₁₂H₁₅Cl₂NO₂S
Molecular Weight ~278.14 g/mol 294.14 g/mol 308.22 g/mol
Density ~1.3–1.4 g/cm³ Not reported 1.35 g/cm³ (Predicted)
Boiling Point ~400–450°C Not reported 460.3°C (Predicted)
LogP (Lipophilicity) Higher (ethyl group) Moderate (methoxymethyl) Moderate (methylthio group)

Insights :

  • The ethyl group in Compound A likely increases hydrophobicity compared to methyl or polar substituents (e.g., methoxymethyl or hydroxyethyl).
  • Predicted high boiling points align with strong van der Waals interactions in halogenated acetamides.

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